

A Comprehensive Technical Guide to 6-bromo-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Amino-2-bromo-3-picoline**

Cat. No.: **B1280104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-bromo-5-methylpyridin-3-amine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the preparation of biologically active compounds.

Chemical Identity and Synonyms

The compound, commonly known as **5-Amino-2-bromo-3-picoline**, is systematically named 6-bromo-5-methylpyridin-3-amine according to IUPAC nomenclature.^[1] It is registered under the CAS number 38186-83-3.^[1]

Researchers may encounter this compound under various synonyms, including:

- 5-Amino-2-bromo-3-methylpyridine^[1]
- **5-Amino-2-bromo-3-picoline**^[1]
- 3-Amino-6-bromo-5-picoline
- 6-Bromo-3-amino-5-methylpyridine

Physicochemical Properties

A summary of the key quantitative data for 6-bromo-5-methylpyridin-3-amine is presented in the table below. This information is crucial for its handling, reaction setup, and purification.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrN ₂	[1]
Molecular Weight	187.04 g/mol	[1]
Appearance	Brown, yellow, or beige solid	
Storage Temperature	2-8°C, Refrigerator	

Experimental Protocol: Synthesis of a Derivative

While a direct, detailed synthesis protocol for 6-bromo-5-methylpyridin-3-amine is not readily available in the searched literature, a representative experimental protocol for the synthesis of a derivative, N-(5-bromo-3-methylpyridin-2-yl) ethyl formate, from a closely related isomer, 2-amino-3-methyl-5-bromopyridine, is described in a patent.[\[2\]](#) This provides insight into the reactivity of such compounds.

Reaction: Synthesis of (E)-N-(5-bromo-3-methylpyridin-2-yl) ethyl formate.[\[2\]](#)

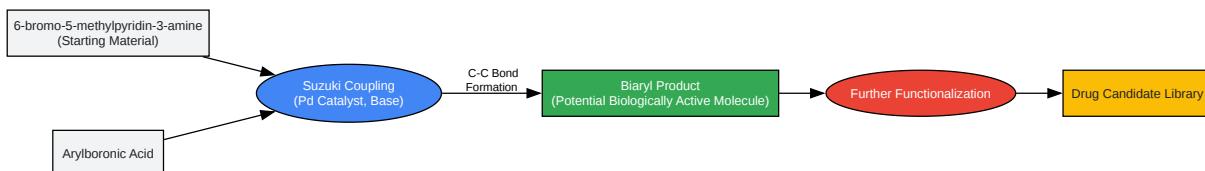
Materials:

- 2-amino-3-methyl-5-bromopyridine (1000 mol)
- p-toluenesulfonic acid (2 mol)
- trimethyl orthoformate (3000 mol)
- 1,2-dichloromethane (950 L)
- Water

Procedure:

- To a reaction kettle, add 2-amino-3-methyl-5-bromopyridine, p-toluenesulfonic acid, trimethyl orthoformate, and 1,2-dichloromethane.[\[2\]](#)

- Heat the mixture with stirring to reflux.[2]
- Maintain the reaction at reflux for 16 hours.[2]
- After the reaction is complete, add water and stir.[2]
- Separate the liquid phases and dry the organic phase.[2]
- Evaporate the organic solvent to obtain (E)-N-(5-bromo-3-methylpyridin-2-yl) ethyl formate. [2]


This protocol illustrates a common transformation of an amino-bromopyridine derivative, which is a useful reference for researchers working with similar structures.

Applications in Synthesis

6-bromo-5-methylpyridin-3-amine serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[3][4] Its utility stems from the presence of multiple reactive sites that allow for the construction of complex molecular architectures.

A key application of related amino-bromopyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5] These reactions are fundamental in medicinal chemistry for the creation of C-C bonds, enabling the synthesis of a wide range of biaryl compounds.

Below is a conceptual workflow illustrating the use of an amino-bromopyridine core in a Suzuki coupling reaction to generate a more complex, biologically active molecule.

[Click to download full resolution via product page](#)

Suzuki Coupling Workflow

This diagram illustrates how the bromo substituent of the pyridine ring can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to a biaryl product. This product can then undergo further chemical modifications to generate a library of potential drug candidates. This approach is widely used in drug discovery programs.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-BROMO-5-METHYLPYRIDIN-3-AMINE | CAS 38186-83-3 [matrix-fine-chemicals.com]
- 2. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbino.com [nbino.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-bromo-5-methylpyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280104#5-amino-2-bromo-3-picoline-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com